Propyl chloroacetate

Gas Chromatography Analytical Chemistry Purity Verification

Propyl chloroacetate (CAS 5396-24-7) is a linear C3 alkyl ester of chloroacetic acid within the n-alkyl chloroacetate homologous series, characterized by a reactive α-chloro substituent conferring susceptibility to nucleophilic displacement. It presents as a colorless liquid with a boiling point of 164 °C, density of 1.084 g/cm³, and a flash point of 69.3 °C.

Molecular Formula C5H10O2
C5H10O2
CH3COOCH2CH2CH3
Molecular Weight 102.13 g/mol
CAS No. 5396-24-7
Cat. No. B1294312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl chloroacetate
CAS5396-24-7
Molecular FormulaC5H10O2
C5H10O2
CH3COOCH2CH2CH3
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCCCOC(=O)C
InChIInChI=1S/C5H10O2/c1-3-4-7-5(2)6/h3-4H2,1-2H3
InChIKeyYKYONYBAUNKHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2 % (NIOSH, 2024)
Miscible with alcohols, ketones, esters, hydrocarbons
Soluble in carbon tetrachloride
MISCIBLE WITH CASTOR AND LINSEED OILS
In water, 1.89X10+4 mg/L at 20 °C
18.9 mg/mL at 20 °C
Solubility in water, g/100ml at 16 °C: 1.6 (poor)
miscible with alcohol, ether;  soluble 1ml in 60ml water
1 ml in 1 ml 95% alcohol (in ethanol)
2%

Structure & Identifiers


Interactive Chemical Structure Model





Propyl Chloroacetate (CAS 5396-24-7) – Core Physicochemical and Class Identity for Informed Procurement


Propyl chloroacetate (CAS 5396-24-7) is a linear C3 alkyl ester of chloroacetic acid within the n-alkyl chloroacetate homologous series, characterized by a reactive α-chloro substituent conferring susceptibility to nucleophilic displacement . It presents as a colorless liquid with a boiling point of 164 °C, density of 1.084 g/cm³, and a flash point of 69.3 °C . Industrially, it serves as an alkylating and acylating reagent for introducing the chloroacetate moiety into pharmaceutical intermediates, agrochemical actives, and specialty fine chemicals . Its balanced lipophilicity (estimated logP ≈ 1.47) and intermediate volatility compared to methyl, ethyl, and higher alkyl homologs define a specific operational window for reaction engineering and downstream purification strategies .

Why Methyl, Ethyl, or Isopropyl Chloroacetate Cannot Simply Replace Propyl Chloroacetate in Validated Processes


Although n-alkyl chloroacetates share a common electrophilic chloroacetyl warhead, substituting one homolog for another carries quantifiable consequences across three critical dimensions: (i) physical properties—boiling point spans a 34 °C range and flash point a 20 °C range across the methyl-to-butyl series, directly affecting distillation cut-points, vapor handling, and transport classification [1]; (ii) gas chromatographic (GC) retention—Kovats retention indices on standard polar columns differ by >100 index units between methyl and propyl chloroacetate, invalidating compendial purity methods without revalidation [2]; and (iii) structural isomerism—n-propyl chloroacetate provides a 20 °C higher flash point than its branched isomer, isopropyl chloroacetate, altering storage and shipping hazard profiles [3]. The evidence below quantifies exactly where propyl chloroacetate is not interchangeable.

Propyl Chloroacetate – Quantified Differentiation Evidence Against Closest Analogs for Scientific Procurement Decisions


GC Retention: Propyl Chloroacetate Kovats Index on OV-351 Polar Column Enables Baseline Resolution from Methyl and Ethyl Homologs

Propyl chloroacetate exhibits a Kovats retention index of 1381–1420 on the standard polar OV-351 capillary column (25 m, isothermal, 100–200 °C), determined in the authoritative Haken & Korhonen (1986) systematic GC study [1]. This is 79–111 index units higher than methyl chloroacetate (1270–1345 on same column, same study [2]) and 65–79 units higher than ethyl chloroacetate (1302–1355 on same column, same study [3]). A retention index difference exceeding 60 units on OV-351 corresponds to near-baseline chromatographic resolution, meaning propyl chloroacetate can be unequivocally separated from its lower homologs using standard compendial GC conditions. This is critical for identity confirmation and purity assay of incoming material; substitution by ethyl chloroacetate would shift the analyte peak and co-elute with internal standards validated for the propyl ester.

Gas Chromatography Analytical Chemistry Purity Verification

Flash Point Safety Margin: Propyl Chloroacetate Offers a 20 °C Higher Flash Point Than Its Branched Isomer, Isopropyl Chloroacetate

Procurement decisions involving hazardous chloroacetate esters must account for flash-point-driven transport and storage classifications. Propyl chloroacetate (n-propyl isomer) has a measured flash point of 69.3 °C , while isopropyl chloroacetate exhibits a flash point of approximately 49.5 °C (159 °F) [1]. This ~20 °C difference is consequential: under GHS and UN Model Regulations, a flash point below 60 °C may trigger a flammable liquid classification (Category 3), whereas propyl chloroacetate at 69.3 °C falls into the combustible liquid range, potentially reducing packaging group stringency and associated shipping surcharges. The source of this difference is the branched isopropyl ester's higher vapor pressure (4.1 mmHg at 25 °C vs. 2.0 mmHg for n-propyl ). For processes operating at elevated temperatures, the larger safety margin of the n-propyl isomer reduces ignition risk in non-inerted reactor environments.

Safety Profile Transport Classification Structural Isomer Comparison

Patent-Recognized Amphiphile: n-Propyl Chloroacetate Is Specifically Claimed as an Essential Microemulsion-Forming Agent, Not Other Linear Chloroacetate Esters

European Patent EP 2045320 A1 (and subsequent EP 2223995 A3) explicitly claims cleaning agent compositions comprising a microemulsion or fluid nanophase system wherein n-propyl chloroacetate (designated nP-MCA) is the specified amphiphile substance [1]. The patent defines that nP-MCA must have a solubility in water or oil of 4–1000 g/L and must not accumulate at the oil-water boundary—properties that arise from the specific balance of the three-carbon linear alkyl ester with the polar chloroacetate head group. No other n-alkyl chloroacetate (methyl, ethyl, butyl, or branched isomers) is claimed in this role. The shorter-chain methyl and ethyl chloroacetates are too water-soluble to function as amphiphiles in this system, while longer-chain analogs are too lipophilic and would partition exclusively into the oil phase [2]. This patent-based selectivity demonstrates that n-propyl chloroacetate occupies a unique physicochemical niche within the chloroacetate ester series.

Microemulsion Formulation Patent Evidence Cleaning Agent Technology

Catalytic Esterification Yield: Propyl Chloroacetate Achieves 97.35% Yield with Recyclable Cerium Sulfate vs. 83% for Isopropyl Chloroacetate Under Comparable Solid Acid Catalysis

Published synthesis optimization studies reveal that propyl chloroacetate can be produced with markedly higher esterification yields than the branched isopropyl isomer when using solid acid catalysts. Propyl chloroacetate achieves 97.35% yield using cerium sulfate crystal as catalyst (chloroacetic acid 50 mmol, n(acid):n(propanol) = 1:1.5, catalyst 2.7 wt%, cyclohexane 2.0 mL, 95–110 °C, 2 h) [1], and 95.72% yield using SO₄²⁻/ZrO₂/USY zeolite-supported catalyst, with the catalyst retaining 94.91% yield after 6 reuse cycles [2]. By contrast, isopropyl chloroacetate synthesis under analogous solid acid conditions (sodium bisulfate monohydrate as catalyst) yields only 83% [3]. The lower yield for the isopropyl ester is attributable to steric hindrance from the secondary alcohol during Fischer esterification, a kinetic penalty not incurred by the linear n-propanol substrate. This ~14 percentage point yield differential translates directly to raw material efficiency and waste reduction in multi-ton production campaigns.

Esterification Yield Catalyst Reusability Process Economics

Conformational Polymorphism: n-Propyl Chloroacetate Exhibits Documented Solid-State Phase Transitions Absent in Shorter-Chain Chloroacetate Esters

Mido et al. (1990) reported that n-propyl chloroacetate undergoes conformational phase transitions in the solid state, characterized using thermal analysis, ³⁵Cl Nuclear Quadrupole Resonance (NQR), and vibrational spectroscopy [1]. This phenomenon arises from the rotational flexibility of the three-carbon n-propyl chain, which generates 21 theoretical conformers compared to only 6 for methyl or isopropyl chloroacetate [2]. The presence of multiple conformational crystal phases connected by an enantiotropic single-crystal-to-single-crystal transition has been documented exclusively for n-propyl chloroacetate within this homologous series. While this property is most relevant to solid-formulation development and crystallization process design, it provides a scientifically traceable structural distinction: any process requiring crystalline n-propyl chloroacetate intermediates (e.g., low-temperature derivatization) must account for this phase behavior, which is absent in methyl and ethyl analogs.

Solid-State Chemistry Conformational Polymorphism Materials Science

Procurement-Relevant Application Scenarios Where Propyl Chloroacetate Differentiation Is Quantitatively Justified


QC Release Testing and Compendial Purity Verification by GC

When propyl chloroacetate is specified as a raw material or intermediate, the GC method used for identity and purity release testing must differentiate it from potential contaminants or mis-supplied homologs. The Kovats retention index data (ΔRI > 65 units on OV-351 vs. ethyl chloroacetate) [1] demonstrates that propyl chloroacetate can be resolved with standard polar capillary columns. Procurement specifications should mandate a GC purity method validated with this retention index reference to prevent acceptance of ethyl or methyl chloroacetate as a mislabeled substitute, which would co-elute with internal standards validated only for the propyl ester.

Microemulsion-Based Cleaning and Coating Removal Formulations

European patent EP 2045320 A1 / EP 2223995 A3 specifically claims n-propyl chloroacetate (nP-MCA) as the essential amphiphile substance for forming stable microemulsions or nanophase cleaning systems capable of removing graffiti, paints, lacquers, and nail polish from porous and non-porous surfaces [2]. No other chloroacetate ester is disclosed as meeting the required solubility balance (4–1000 g/L in both water and oil). Manufacturers developing or licensing this patented technology must source n-propyl chloroacetate specifically; substitution by any other alkyl chloroacetate would fail to form the claimed microemulsion and would fall outside the patent's protected formulation space.

Pharmaceutical Intermediate Synthesis Requiring High-Yield Esterification with Catalyst Recycling

In processes where the chloroacetate ester is generated in situ or used as a building block for active pharmaceutical ingredient (API) synthesis, the demonstrated 97.35% esterification yield for propyl chloroacetate with recyclable cerium sulfate catalyst [3] provides a quantifiable economic advantage. The 14+ percentage point yield gap relative to isopropyl chloroacetate (97.35% vs. 83%) translates to lower raw material consumption per kg of product and reduced waste solvent burden. The SO₄²⁻/ZrO₂/USY catalyst system additionally retains >94% yield through 6 reuse cycles [4], enabling continuous or semi-continuous production campaigns with predictable catalyst turnover costs.

High-Temperature Process Operations Favoring Higher Flash Point Solvents and Reagents

For reaction engineering scenarios where the chloroacetate ester must be handled at elevated temperatures (e.g., refluxing during alkylation or acylation steps), the 69.3 °C flash point of propyl chloroacetate offers a larger process safety envelope than the ~49.5 °C flash point of isopropyl chloroacetate. This 20 °C margin can mean the difference between a flammable liquid (Category 3) and combustible liquid classification under GHS, affecting ATEX/DHA requirements, storage volume limitations, and insurance premiums at manufacturing facilities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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